3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
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Overview
Description
3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes.
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is acetylcholinesterase (AChE), an enzyme crucial for the regulation of acetylcholine levels in the brain . Acetylcholine is a neurotransmitter that plays a significant role in memory and cognition .
Mode of Action
This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic pathway. This pathway is involved in many cognitive functions, including memory and learning . The increased acetylcholine levels can enhance these cognitive functions .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels. This increase can enhance cholinergic neurotransmission, potentially improving cognitive functions such as memory and learning .
Biochemical Analysis
Biochemical Properties
The compound 3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been designed as an acetylcholinesterase inhibitor (AChEI), which means it can bind to and inhibit the activity of the enzyme acetylcholinesterase . This interaction can influence the levels of acetylcholine, a neurotransmitter, in the brain .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an AChEI. By inhibiting acetylcholinesterase, this compound can increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of acetylcholinesterase, thereby preventing the enzyme from hydrolyzing acetylcholine . This results in an increase in acetylcholine levels, which can enhance cholinergic neurotransmission .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability and can exert long-term effects on cellular function, as evidenced by its sustained inhibitory activity against acetylcholinesterase .
Dosage Effects in Animal Models
The effects of this compound in animal models have been evaluated, particularly in relation to its anticonvulsant activity . The compound has shown activity in the maximal electroshock (MES) seizures, especially for certain derivatives .
Metabolic Pathways
Given its role as an AChEI, it is likely that it interacts with enzymes involved in the metabolism of acetylcholine .
Subcellular Localization
Given its role as an AChEI, it is likely that it localizes to regions of the cell where acetylcholinesterase is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine intermediate with 4-phenylpiperazine.
Sulfonamide formation: The final step involves the reaction of the chlorinated intermediate with benzenesulfonamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of the chlorine atom, the compound can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling reactions: The aromatic rings in the compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Chlorinating agents: Thionyl chloride, phosphorus pentachloride.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can result in the formation of biaryl compounds.
Scientific Research Applications
3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological research: The compound is used to study the interactions between small molecules and biological targets, helping to elucidate mechanisms of action and potential therapeutic uses.
Chemical biology: It serves as a tool compound to investigate cellular pathways and molecular targets.
Industrial applications: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a similar structure but different functional groups, studied for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: A related compound with anticonvulsant activity.
Uniqueness
3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to act as a selective enzyme inhibitor makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-chloro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c21-16-5-4-8-19(13-16)29(27,28)24-17-14-22-20(23-15-17)26-11-9-25(10-12-26)18-6-2-1-3-7-18/h1-8,13-15,24H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCSKDZRLGUUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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